

Spectroscopic Analysis of 2-Pyrrolidineethanol: A Technical Guide

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Compound of Interest

Compound Name: **2-Pyrrolidineethanol**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Pyrrolidineethanol**, a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of public spectroscopic data for 2-(Pyrrolidin-2-yl)ethanol, this guide focuses on the well-characterized and often related isomer, N-(2-Hydroxyethyl)pyrrolidine (CAS No. 2955-88-6), also known as 1-Pyrrolidineethanol. The methodologies and principles described herein are broadly applicable to the structural elucidation of similar small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(2-Hydroxyethyl)pyrrolidine, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH
~2.65	Triplet	2H	-N-CH ₂ -
~2.56	Multiplet	4H	Pyrrolidine ring -CH ₂ - groups adjacent to N
~1.78	Multiplet	4H	Pyrrolidine ring -CH ₂ - groups β to N

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine[1]

Chemical Shift (δ) ppm	Assignment
~59.5	-CH ₂ -OH
~58.0	-N-CH ₂ -
~54.5	Pyrrolidine ring -CH ₂ - groups adjacent to N
~23.5	Pyrrolidine ring -CH ₂ - groups β to N

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-(2-Hydroxyethyl)pyrrolidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Strong	O-H stretch (alcohol)
2965-2850	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend (methylene)
1120	Strong	C-N stretch (tertiary amine)
1050	Strong	C-O stretch (primary alcohol)

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(2-Hydroxyethyl)pyrrolidine

m/z	Relative Intensity	Assignment
115	Moderate	[M] ⁺ (Molecular Ion)
84	High	[M - CH ₂ OH] ⁺
70	High	[M - CH ₂ CH ₂ OH] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation For ¹H and ¹³C NMR analysis, a sample of N-(2-Hydroxyethyl)pyrrolidine is prepared as follows:

- Approximately 10-20 mg of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred into a clean, dry 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

2.1.2. ^1H NMR Spectroscopy A standard ^1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
- Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.
- Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.

2.1.3. ^{13}C NMR Spectroscopy A proton-decoupled ^{13}C NMR spectrum is acquired on the same spectrometer. Typical acquisition parameters include:

- Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: A relaxation delay of 2 seconds is commonly used.
- Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire carbon chemical shift range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of the neat liquid sample, N-(2-Hydroxyethyl)pyrrolidine, is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum is then recorded.
- Data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

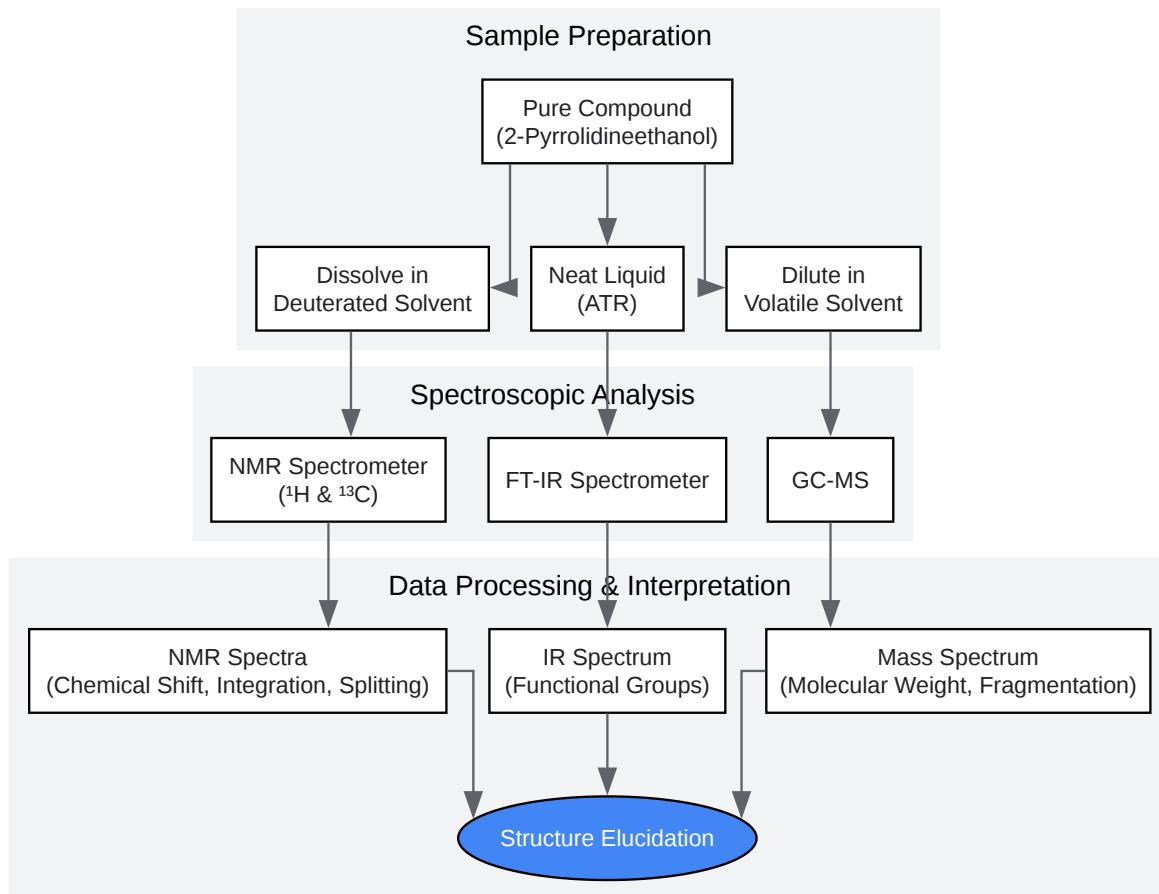
GC-MS analysis is performed to determine the mass-to-charge ratio of the molecule and its fragments.

- A dilute solution of N-(2-Hydroxyethyl)pyrrolidine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- 1 μL of the sample solution is injected into the GC-MS system.
- The gas chromatograph is equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).
- The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
- The mass spectrometer is operated in Electron Ionization (EI) mode with an electron energy of 70 eV.
- The mass spectrum is recorded over a mass range of m/z 35-300.

Visualizations

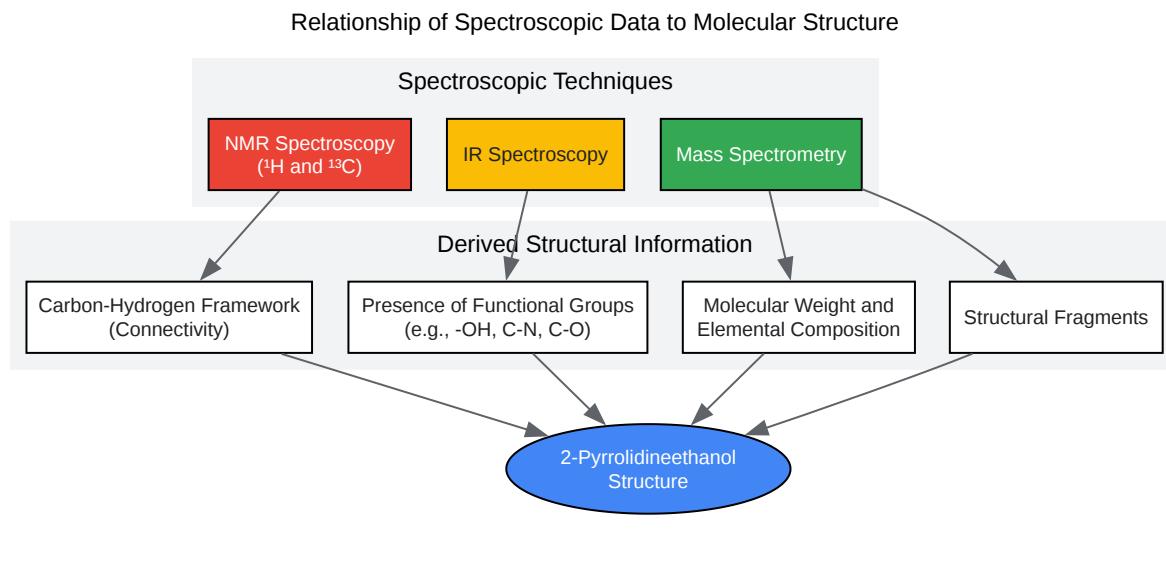
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.

General Workflow for Spectroscopic Analysis



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General workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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